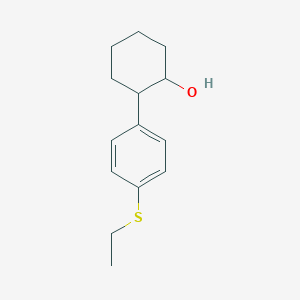

trans-2-(4-Ethylthiophenyl)cyclohexanol

説明

trans-2-(4-Ethylthiophenyl)cyclohexanol is a cyclohexanol derivative featuring a 4-ethylthiophenyl substituent in the trans configuration relative to the hydroxyl group. The compound’s stereochemistry and substituent positioning are critical for its interactions with biological targets, as seen in structurally similar molecules like vesamicol derivatives .

特性

CAS番号 |

933674-55-6 |

|---|---|

分子式 |

C14H20OS |

分子量 |

236.37 g/mol |

IUPAC名 |

2-(4-ethylsulfanylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |

InChIキー |

CZRGEHYUFSAQCL-UHFFFAOYSA-N |

正規SMILES |

CCSC1=CC=C(C=C1)C2CCCCC2O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylthiophenyl)cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanol and 4-ethylthiophenyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanol.

Formation of the Product: The deprotonated cyclohexanol then undergoes a nucleophilic substitution reaction with 4-ethylthiophenyl bromide to form trans-2-(4-Ethylthiophenyl)cyclohexanol.

Industrial Production Methods: While specific industrial production methods for trans-2-(4-Ethylthiophenyl)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Oxidation Reactions

Ketone Formation

Cyclohexanol derivatives often undergo oxidation to form ketones. For trans-2-(4-Ethylthiophenyl)cyclohexanol, oxidation (e.g., with PCC or Dess-Martin periodinane) would likely yield trans-2-(4-Ethylthiophenyl)cyclohexanone . This aligns with ketone synthesis pathways observed in similar systems, where cyclohexanol is oxidized to cyclohexanone under catalytic conditions .

Sulfur Oxidation

The thiophenyl group (-SC6H4-C2H5) may undergo oxidation:

-

Sulfoxide Formation : Oxidation with mCPBA or hydrogen peroxide could yield the corresponding sulfoxide.

-

Sulfone Formation : Further oxidation would produce a sulfone derivative.

Nucleophilic Substitution

SN1 Mechanism

Tertiary cyclohexanol derivatives can undergo SN1 reactions. For trans-2-(4-Ethylthiophenyl)cyclohexanol, the bulky substituents (trans configuration and ethylthiophenyl group) may stabilize a carbocation intermediate. This is supported by SN1 mechanisms in tertiary alkyl halides .

SN2 Mechanism

SN2 reactions are less likely due to steric hindrance from the trans-configuration and bulky substituents, which would impede backside nucleophilic attack .

Elimination Reactions

Dehydration to Cyclohexene

Acid-catalyzed dehydration (e.g., with H2SO4) could produce trans-2-(4-Ethylthiophenyl)cyclohexene . The trans configuration may influence the regiochemistry of elimination, favoring the most stable alkene (likely cis or trans depending on substituent positioning).

Electrophilic Substitution

Friedel-Crafts Alkylation

The ethylthiophenyl group could act as an electron-donating group, directing electrophiles to the para position. Alkylation or acylation at the thiophenyl ring may occur under Friedel-Crafts conditions .

Cycloaddition Reactions

Diels-Alder Reactions

If the compound participates in cycloaddition reactions (e.g., as a dienophile), the trans configuration and substituent effects would influence regio- and stereoselectivity. Similar Diels-Alder reactivity has been observed in cyclohexanol derivatives .

Stereochemical Considerations

pH-Dependent Conformational Changes

Trans-cyclohexanol derivatives often exhibit conformational flexibility. The trans configuration may lead to distinct chair conformations, influenced by steric interactions between the ethylthiophenyl group and other substituents .

Research Findings and Data

科学的研究の応用

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Studied for its reactivity and potential to form various derivatives.

Biology and Medicine:

- Potential applications in drug discovery and development due to its unique structural features.

- Investigated for its biological activity and potential therapeutic effects.

Industry:

- Used in the production of specialty chemicals and materials.

- Potential applications in the development of new polymers and advanced materials.

作用機序

The mechanism by which trans-2-(4-Ethylthiophenyl)cyclohexanol exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The specific pathways and targets involved would depend on the particular application and the chemical environment.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts melting points, solubility, and spectroscopic characteristics:

Key Observations :

- Electronic Effects : Methylthio and ethylthio groups (electron-donating) deshield aromatic protons less than bromo (electron-withdrawing) .

- Steric Effects : Bulky substituents like tert-butyl may reduce solubility but enhance lipophilicity, critical for membrane permeability in pharmacological contexts .

生物活性

Trans-2-(4-Ethylthiophenyl)cyclohexanol is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Trans-2-(4-Ethylthiophenyl)cyclohexanol features a cyclohexanol moiety substituted with a 4-ethylthiophenyl group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that trans-2-(4-Ethylthiophenyl)cyclohexanol exhibits notable antimicrobial activity. For instance, it has been evaluated against various bacterial strains, showing significant inhibition rates. Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 8 (Penicillin) |

| Escherichia coli | 64 | 16 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 128 | 32 (Gentamicin) |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that trans-2-(4-Ethylthiophenyl)cyclohexanol can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Case Study on Inflammatory Response : A study conducted on RAW264.7 macrophages showed that treatment with trans-2-(4-Ethylthiophenyl)cyclohexanol resulted in a 50% reduction in TNF-alpha production at a concentration of 10 μM, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy Against Resistant Strains : Another research project assessed the efficacy of trans-2-(4-Ethylthiophenyl)cyclohexanol against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed an MIC of 64 μg/mL, which is promising compared to traditional treatments .

Synthesis

The synthesis of trans-2-(4-Ethylthiophenyl)cyclohexanol has been achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing thiophenol derivatives and cyclohexanol under basic conditions.

- Catalytic Hydrogenation : Reducing corresponding ketones or alkenes using palladium on carbon as a catalyst.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Ethylthiophenyl)cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via iodine-catalyzed coupling of cyclohexanone derivatives with thiols. For example, cyclohexanone reacts with 4-ethylbenzenethiol in the presence of iodine (5 mol%) under reflux in ethanol, yielding the target compound after purification by column chromatography (petroleum ether/EtOAc gradient) . Optimize reaction time, catalyst loading, and stoichiometry to improve yields (typically 60–75%). Monitor reaction progress via TLC and confirm purity using GC (>98%) .

Q. How should trans-2-(4-Ethylthiophenyl)cyclohexanol be characterized to confirm its stereochemistry and functional groups?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the trans-configuration (axial-equatorial coupling constants, ) and ethylthiophenyl substitution pattern. Compare with literature data for analogous cyclohexanol derivatives .

- IR Spectroscopy : Verify hydroxyl (O–H stretch at ~3200–3400 cm) and thioether (C–S stretch at ~600–700 cm) groups .

- Chromatography : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What biological assays are suitable for evaluating the activity of trans-2-(4-Ethylthiophenyl)cyclohexanol?

- Methodological Answer : Test inhibitory effects on enzymes like carbonic anhydrase isoforms (hCA I, II, IV) using stopped-flow CO-hydration assays . Prepare stock solutions in DMSO (≤1% v/v final concentration) and measure IC values via dose-response curves. Include controls for solvent interference .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of trans-2-(4-Ethylthiophenyl)cyclohexanol be enhanced?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to favor the trans-diastereomer. For example, employ L-proline derivatives to induce axial attack during cyclohexanone functionalization . Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

Q. What strategies resolve contradictions in spectroscopic data for trans-2-(4-Ethylthiophenyl)cyclohexanol derivatives?

- Methodological Answer : If NMR signals overlap (e.g., cyclohexanol protons vs. ethylthiophenyl groups):

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- Re-synthesize derivatives with isotopic labeling (e.g., -ethyl groups) to isolate specific signals .

Q. What mechanistic insights explain the iodine-catalyzed formation of the ethylthiophenyl moiety in this compound?

- Methodological Answer : Iodine facilitates electrophilic aromatic substitution by activating the thiol (RS–I intermediate). Cyclohexanone’s keto-enol tautomerization enables nucleophilic attack by the activated thiol, followed by dehydration to form the thioether bond. Confirm via kinetic studies (varying iodine concentration) and trapping of intermediates (e.g., iodine-thiol adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。